Cas no 851804-16-5 (2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole)

2-{(2-Chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole is a structurally complex heterocyclic compound featuring a 4,5-dihydro-1H-imidazole core functionalized with a 2-chlorophenylmethylsulfanyl group and a 4-(pyrrolidine-1-sulfonyl)benzoyl moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its distinct sulfonamide and imidazoline functionalities, which are often associated with biological activity. The presence of the chlorophenyl and pyrrolidine sulfonyl groups may enhance binding affinity and selectivity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it suitable for medicinal chemistry research and drug development. The compound’s stability and synthetic accessibility further support its utility in exploratory studies.
2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole structure
851804-16-5 structure
Product name:2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole
CAS No:851804-16-5
MF:C21H22ClN3O3S2
MW:464.000681400299
CID:6195092
PubChem ID:4077035

2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole
    • SR-01000907406-1
    • [2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
    • (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
    • SR-01000907406
    • 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
    • AKOS024589072
    • EU-0092919
    • 851804-16-5
    • F0630-1095
    • Inchi: 1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2
    • InChI Key: LNZSFUGQKDNPFV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CSC1=NCCN1C(C1C=CC(=CC=1)S(N1CCCC1)(=O)=O)=O

Computed Properties

  • Exact Mass: 463.0791116g/mol
  • Monoisotopic Mass: 463.0791116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 741
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 3.5

2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1095-2μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-1095-4mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1095-20μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-1095-3mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-1095-5mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1095-100mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1095-5μmol
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-1095-20mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1095-50mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0630-1095-15mg
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
851804-16-5 90%+
15mg
$89.0 2023-05-17

2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole Related Literature

Additional information on 2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole

Professional Introduction to Compound with CAS No. 851804-16-5 and Product Name: 2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole

Compound with the CAS number 851804-16-5 and the product name 2-{(2-chlorophenyl)methylsulfanyl}-1-4-(pyrrolidine-1-sulfonyl)benzoyl-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The unique combination of functional groups, including the 2-chlorophenylmethylsulfanyl moiety and the pyrrolidine-1-sulfonyl group, contributes to its distinctive chemical properties and biological activities.

The molecular architecture of this compound is a testament to the ingenuity of modern synthetic chemistry. The presence of a benzoyl group linked to a dihydro-1H-imidazole core suggests possible interactions with biological targets that could be exploited for therapeutic purposes. Specifically, the pyrrolidine-1-sulfonyl moiety is known to exhibit favorable pharmacokinetic properties, making it an attractive scaffold for drug design. This feature, combined with the electron-withdrawing nature of the 2-chlorophenylmethylsulfanyl group, enhances the compound's potential as a lead molecule in medicinal chemistry.

In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, with its complex structure, is likely to exhibit similar properties, although further research is needed to fully elucidate its mechanism of action. The 2-chlorophenylmethylsulfanyl group may play a crucial role in modulating the compound's bioavailability and target specificity.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. These methods highlight the importance of cutting-edge technology in modern chemical synthesis and underscore the compound's complexity.

The potential applications of this compound are vast and span across various therapeutic areas. For instance, its structural features suggest that it may interact with enzymes or receptors involved in cancer progression or inflammation. Preclinical studies have begun to explore these possibilities, with initial results indicating promising activity against certain disease models. The< strong>pyrrolidine-1-sulfonyl group's ability to form hydrogen bonds with biological targets further enhances its therapeutic potential.

The development of novel drug candidates relies heavily on the availability of high-quality starting materials and intermediates. Compound with CAS No. 851804-16-5 serves as a valuable building block for further chemical modifications and derivatization. Researchers can exploit its unique structure to generate libraries of analogs with tailored biological activities. This approach is particularly relevant in the context of structure-based drug design, where computational modeling is used to predict how different molecular modifications will affect binding affinity and efficacy.

The regulatory landscape for new drug development requires rigorous testing to ensure safety and efficacy before human clinical trials can begin. Preliminary toxicological studies on this compound have shown no significant adverse effects at tested doses, although more comprehensive evaluations are necessary. These findings are encouraging and support further investigation into its therapeutic potential.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding of complex molecules like this one. Chemists work hand-in-hand with biologists and pharmacologists to translate laboratory findings into tangible medical benefits. This collaborative effort is essential for translating basic research into clinical applications that improve patient outcomes.

The future prospects for this compound are bright, given its unique structural features and promising preclinical data. Ongoing research aims to optimize its synthetic route, enhance its pharmacological properties, and explore new therapeutic indications. As our knowledge of biological systems continues to expand, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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